molecular formula C19H17Cl2N3O4S B15141892 Aurora kinase inhibitor-9

Aurora kinase inhibitor-9

货号: B15141892
分子量: 454.3 g/mol
InChI 键: SWOMTHLQJFJUKX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Aurora kinase inhibitor-9 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common synthetic route involves the use of Vilsmeier-Haack reagent to form pyrazole derivatives, which are then further modified to obtain the desired inhibitor . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) under controlled temperatures . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

化学反应分析

Aurora kinase inhibitor-9 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

科学研究应用

Aurora kinase inhibitor-9 has a wide range of scientific research applications, including:

属性

分子式

C19H17Cl2N3O4S

分子量

454.3 g/mol

IUPAC 名称

ethyl 5,7-dichloro-4-[3-(methylsulfamoyl)anilino]quinoline-3-carboxylate

InChI

InChI=1S/C19H17Cl2N3O4S/c1-3-28-19(25)14-10-23-16-8-11(20)7-15(21)17(16)18(14)24-12-5-4-6-13(9-12)29(26,27)22-2/h4-10,22H,3H2,1-2H3,(H,23,24)

InChI 键

SWOMTHLQJFJUKX-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)C1=CN=C2C=C(C=C(C2=C1NC3=CC(=CC=C3)S(=O)(=O)NC)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。